REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([B:8]([OH:10])[OH:9])[CH:7]=1.BrC1C=[C:18]([O:20]C)C=CC=1OC.[Li]CCCC.COB(OC)OC>>[CH3:12][O:11][C:5]1[CH:4]=[CH:3][C:2]([O:20][CH3:18])=[CH:7][C:6]=1[B:8]([OH:10])[OH:9]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)B(O)O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
5.34 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |